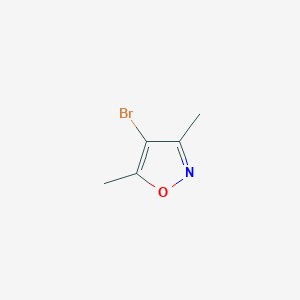
3-Bromocinnamic acid
Übersicht
Beschreibung
3-Bromocinnamic acid is a derivative of cinnamic acid, a key organic compound featuring a phenyl group attached to an acrylic group. It's part of the broader family of cinnamic acids, known for their various applications in organic synthesis and materials science.
Synthesis Analysis
Research on the synthesis of cinnamic acid derivatives typically involves catalytic reactions or thermal poly-condensation of related monomers. For example, 3-Nitrocinnamic acid, a related compound, was synthesized from 3-nitrobenzaldehyde through a series of reactions involving natrium aceticum and acetic anhydride, followed by deoxidization to produce 3-aminocinnamic acid (Yin Qun, 2010).
Molecular Structure Analysis
Cinnamic acid derivatives often exhibit interesting crystal structures. For instance, 3,5-Dinitrocinnamic acid shows unique C–H ⋯ O hydrogen bonding that dictates the symmetry of its crystal network (G. Desiraju & C. Sharma, 1991).
Chemical Reactions and Properties
The chemical behavior of cinnamic acid derivatives is influenced by factors like π⋯π interactions, hydrogen bonds, and halogen bonds. These interactions are crucial in the formation of crystal structures and impact the photoreactive properties of these compounds, as seen in studies involving 4-bromocinnamic acid (Shaunak Chakraborty et al., 2018).
Physical Properties Analysis
The physical properties of cinnamic acid derivatives like 3-Bromocinnamic acid can be characterized by techniques like X-ray diffraction, IR spectroscopy, and dielectric analysis. These methods provide insights into molecular geometry, intermolecular bonding, and crystalline structure (S. Alen et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-Bromocinnamic acid, similar to other cinnamic acid derivatives, are influenced by its molecular structure. Structural features like the presence of bromine atoms and the configuration of the double bonds significantly affect its reactivity and interactions. These aspects are vital for understanding the compound's behavior in various chemical contexts (Alexandra Gaspar et al., 2009).
Wissenschaftliche Forschungsanwendungen
3-Bromocinnamic acid is used as a raw material in organic synthesis . It’s also used in the production of fine chemicals and pharmaceutical intermediates . This suggests that it plays a role in the field of organic chemistry and pharmaceutical science .
3-Bromocinnamic acid is primarily used as a raw material in organic synthesis . Here are some more specific applications:
-
Organic Synthesis : 3-Bromocinnamic acid is an intermediate in organic synthesis . It can be used in the preparation of various organic compounds, including other cinnamic acid derivatives and pharmaceuticals .
-
Fine Chemicals : This compound is used in the production of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications .
-
Pharmaceutical Intermediates : 3-Bromocinnamic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients .
-
Organic Synthesis : 3-Bromocinnamic acid is an intermediate in organic synthesis . It can be used in the preparation of various organic compounds, including other cinnamic acid derivatives and pharmaceuticals .
-
Fine Chemicals : This compound is used in the production of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications .
-
Pharmaceutical Intermediates : 3-Bromocinnamic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients .
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUSDCFQUBPAL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067729, DTXSID301034663 | |
| Record name | m-Bromocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocinnamic acid | |
CAS RN |
14473-91-7, 32862-97-8 | |
| Record name | (2E)-3-(3-Bromophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14473-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(3-bromophenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032862978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-BROMOCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(3-bromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Bromocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-bromocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)









![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)